

# Toxicological Profile of Bis(2-chloroisopropyl)ether: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Bis(2-chloroisopropyl)ether*

Cat. No.: *B1220445*

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## Executive Summary

**Bis(2-chloroisopropyl)ether** (BCIPE), a halogenated ether, has seen use as a solvent and has been identified as a byproduct in chemical manufacturing. This document provides a comprehensive overview of its toxicological profile, synthesizing key data on acute, chronic, carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes a visualization of the metabolic pathway of BCIPE in rats, rendered using the DOT language, to facilitate a deeper understanding of its biotransformation. The information contained herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Chemical and Physical Properties

**Bis(2-chloroisopropyl)ether** is a colorless liquid with the chemical formula  $C_6H_{12}Cl_2O$ . It is sparingly soluble in water but soluble in many organic solvents.

## Toxicological Data

The toxicological effects of **Bis(2-chloroisopropyl)ether** have been evaluated in a variety of studies, encompassing different exposure routes and durations. The following tables summarize the key quantitative findings from these investigations.

## Acute Toxicity

**Bis(2-chloroisopropyl)ether** exhibits moderate acute toxicity via oral and inhalation routes.

Table 1: Acute Toxicity of **Bis(2-chloroisopropyl)ether**

Test Type	Species	Route	Value	Reference
LD50	Rat	Oral	240 mg/kg	RTECS, 1985
LC50	Rat	Inhalation	700 ppm (5 hours)	ChemicalBook

## Chronic Toxicity

Long-term exposure to **Bis(2-chloroisopropyl)ether** has been investigated in rodents, with effects observed on the liver and kidneys.

Table 2: Chronic Toxicity of **Bis(2-chloroisopropyl)ether**

Study Duration	Species	Route	NOAEL	LOAEL	Effects	Reference
2 years	Mouse	Dietary	35.8 mg/kg/day	-	Decreased hemoglobin	Mitsumori et al., 1979
2 years	Rat (female)	Dietary	400 ppm (15 mg/kg/day)	-	Increased liver and kidney weights, congestion	PubMed

## Carcinogenicity

Studies on the carcinogenic potential of technical-grade **Bis(2-chloroisopropyl)ether** have yielded positive results in mice.

Table 3: Carcinogenicity of **Bis(2-chloroisopropyl)ether**

Species	Route	Duration	Findings	Reference
B6C3F1 Mice (male)	Gavage	103 weeks	Increased incidence of hepatocellular carcinomas and alveolar/broncholar adenomas.[1]	NTP, 1982 (TR-239)
B6C3F1 Mice (female)	Gavage	103 weeks	Increased incidence of alveolar/broncholar adenomas.[1]	NTP, 1982 (TR-239)

## Genotoxicity

**Bis(2-chloroisopropyl)ether** has demonstrated mutagenic potential in bacterial reverse mutation assays.

Table 4: Genotoxicity of **Bis(2-chloroisopropyl)ether**

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA1535	With S9	Mutagenic	ChemicalBook
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA100	With S9	Mutagenic	ChemicalBook
In vivo	Mice	-	Lacks mutagenic activity	ChemicalBook

## Reproductive and Developmental Toxicity

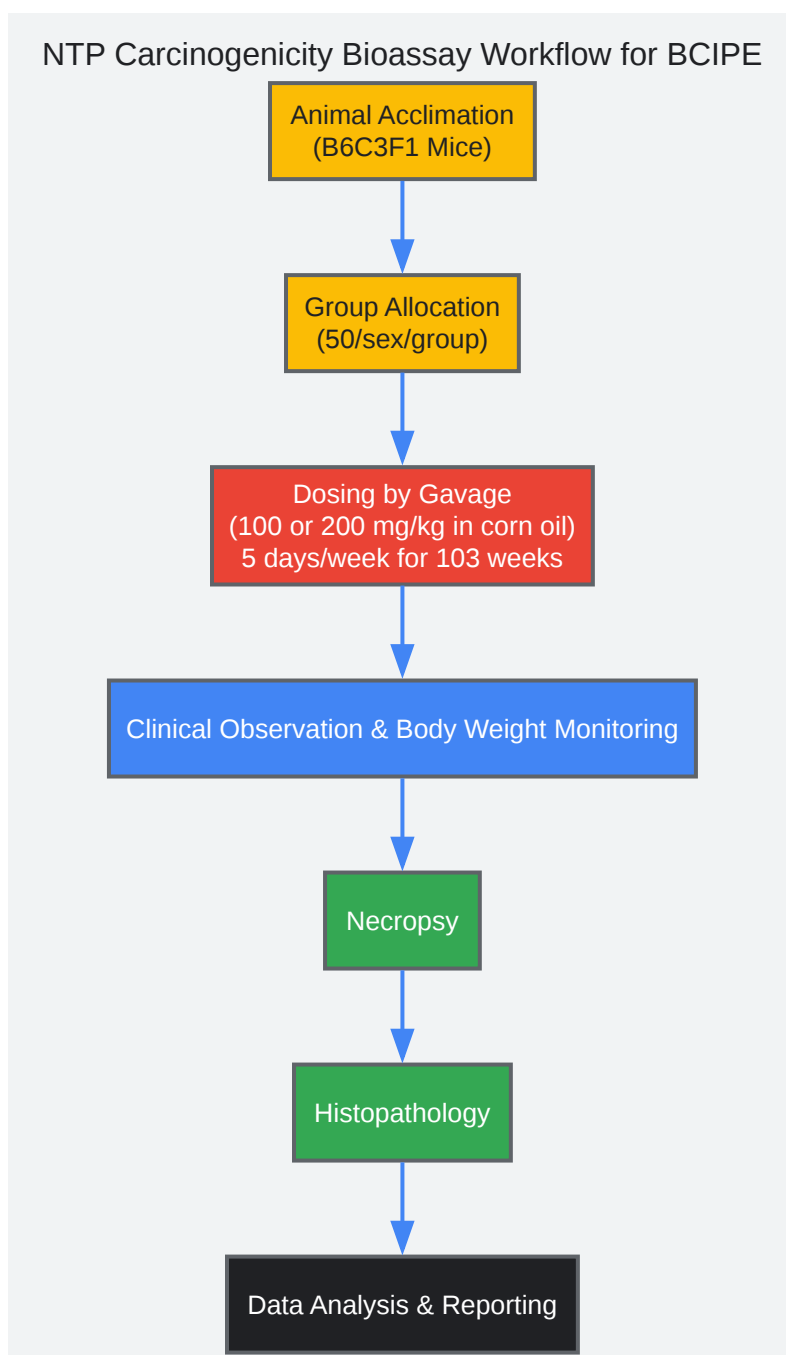
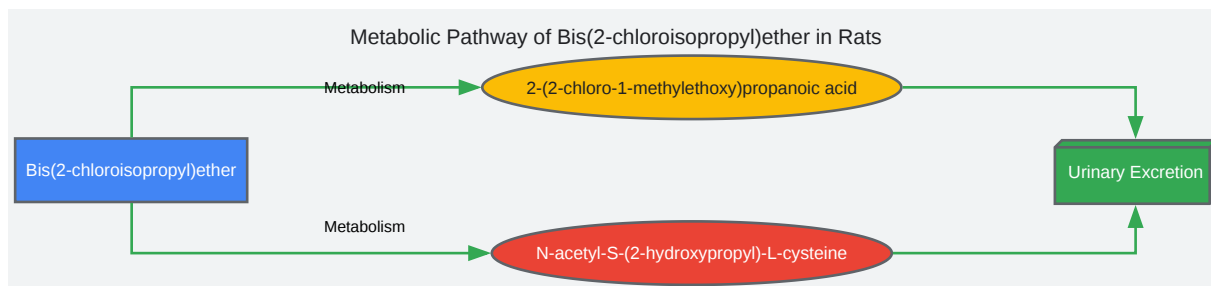
A three-generation reproductive toxicity study in rats indicated a lack of reproductive or developmental effects.

Table 5: Reproductive and Developmental Toxicity of **Bis(2-chloroisopropyl)ether**

Study Type	Species	Route	Findings	Reference
3-Generation Study	Rat	Dietary	Not toxic	PubMed

## Metabolism

The metabolism of **Bis(2-chloroisopropyl)ether** has been investigated in rats. Following oral administration, the compound is metabolized and excreted primarily in the urine. The major identified urinary metabolites are 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine.[2]



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## References

- 1. Abstract for TR-239 [ntp.niehs.nih.gov]
- 2. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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